molecular formula C11H18ClN3 B14025736 3-Methyl-1-(2-methylpyridin-4-yl)piperazine hydrochloride

3-Methyl-1-(2-methylpyridin-4-yl)piperazine hydrochloride

Katalognummer: B14025736
Molekulargewicht: 227.73 g/mol
InChI-Schlüssel: VAOISLZVSVUXKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1-(2-methylpyridin-4-yl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-methylpyridin-4-yl)piperazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-(2-methylpyridin-4-yl)piperazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-(2-methylpyridin-4-yl)piperazine hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Methyl-1-(2-methylpyridin-4-yl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

3-Methyl-1-(2-methylpyridin-4-yl)piperazine hydrochloride is unique due to its specific structure and the presence of both a piperazine ring and a methylpyridine moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C11H18ClN3

Molekulargewicht

227.73 g/mol

IUPAC-Name

3-methyl-1-(2-methylpyridin-4-yl)piperazine;hydrochloride

InChI

InChI=1S/C11H17N3.ClH/c1-9-7-11(3-4-12-9)14-6-5-13-10(2)8-14;/h3-4,7,10,13H,5-6,8H2,1-2H3;1H

InChI-Schlüssel

VAOISLZVSVUXKE-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CCN1)C2=CC(=NC=C2)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.